molecular formula C10H11NO4 B181076 Ethyl 2-(2-nitrophenyl)acetate CAS No. 31912-02-4

Ethyl 2-(2-nitrophenyl)acetate

Cat. No.: B181076
CAS No.: 31912-02-4
M. Wt: 209.2 g/mol
InChI Key: CJHXMQCYEILGFT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrophenyl)acetate (CAS: 31912-02-4) is an aromatic ester featuring a nitro group at the ortho position of the phenyl ring and an ethyl ester moiety. Its molecular formula is C₁₀H₁₁NO₄, with a molar mass of 209.20 g/mol. Key physical properties include a boiling point of 298.9°C, density of 1.226 g/cm³, and low volatility (vapor pressure: 0.00123 mmHg at 25°C) . This compound is commonly utilized as a synthetic intermediate in pharmaceuticals, such as dronedarone precursors , and in photolabile neuronal modulators like bis-CNB-GABA .

Mechanism of Action

Target of Action

Ethyl 2-(2-nitrophenyl)acetate, also known as “2-Nitrophenyl acetic acid ethyl ester”, is a compound that primarily targets the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that belongs to a superfamily of enzymes called serine proteases . It uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins .

Mode of Action

The compound interacts with its target, chymotrypsin, through a mechanism known as the ping-pong mechanism . More specifically, chymotrypsin operates through a particular type of ping-pong mechanism called covalent hydrolysis . This means that the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution . This enzyme-substrate complex is called the enzyme intermediate . The intermediate then reacts with water, which displaces the remaining part of the initial substrate and reforms the initial enzyme .

Biochemical Pathways

The attack of the this compound substrate by chymotrypsin immediately cleaves the nitrophenolate moiety and leaves the acetate group attached to chymotrypsin, rendering the enzyme inactive . The second step has been deduced to involve the hydrolysis of the acetate group from the inactivated chymotrypsin to regenerate the original enzyme .

Result of Action

The result of the action of this compound is the inactivation of the enzyme chymotrypsin, which prevents it from performing its normal function of hydrolyzing the C-terminus of the aromatic amino acids of other proteins . This can have significant effects at the molecular and cellular levels, potentially impacting various biological processes that rely on the activity of chymotrypsin.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to be stored sealed in a dry environment at room temperature . Other factors, such as pH and the presence of other substances, may also influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Ethyl 2-(2-nitrophenyl)acetate, also known as 2-Nitrophenyl acetic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₂O₄
  • Molecular Weight : Approximately 221.23 g/mol
  • Functional Groups : Nitro group (–NO₂), acetate group (–COOEt)

The presence of the nitrophenyl moiety is crucial for the biological activity of this compound, influencing its interactions with various enzymes and proteins.

Target Enzymes

This compound primarily targets chymotrypsin , a serine protease involved in protein digestion. The interaction occurs through a ping-pong mechanism , where the compound acts as a substrate that modifies the enzyme's active site.

Mode of Action

  • Enzyme Inactivation : The compound binds to chymotrypsin, leading to the cleavage of the nitrophenolate group. This binding effectively inactivates the enzyme, preventing it from hydrolyzing aromatic amino acids in proteins.
  • Biochemical Pathways : The inactivation of chymotrypsin disrupts normal proteolytic processes, which can have downstream effects on various metabolic pathways.
  • Environmental Factors : Stability and efficacy can be influenced by storage conditions, such as temperature and pH levels.

Biological Activity

The biological activities of this compound extend beyond enzyme inhibition:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially acting against various bacterial strains. The nitro group can be reduced to form reactive intermediates that enhance antibacterial activity.
  • Cytotoxic Effects : Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited chymotrypsin activity in vitro, showcasing its potential as a biochemical tool for studying protease functions.
  • Antibacterial Evaluation : In vitro evaluations have shown that derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
  • Cancer Research : Related compounds have been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models, highlighting the potential for this compound in oncological applications .

Comparison of Biological Activities

Compound NameTarget EnzymeBiological ActivityMIC (µg/mL)
This compoundChymotrypsinEnzyme InhibitionN/A
Ethyl 4-nitrophenyl acetateVarious BacteriaAntibacterial<0.03125
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetateBacterial TopoisomerasesAntimicrobial<0.03125

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(2-nitrophenyl)acetate serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as:

  • Esterification : The compound can undergo reactions to form different esters.
  • Nucleophilic Substitution : This allows for the introduction of various functional groups, enhancing the compound's utility in synthetic pathways.
  • Reduction Reactions : It can be reduced to yield derivatives with varied biological activities.

The compound exhibits notable biological activities, which are being explored for potential therapeutic applications:

  • Enzyme Inhibition : this compound has been shown to inhibit chymotrypsin activity through a ping-pong mechanism. This interaction leads to the cleavage of the nitrophenolate moiety, effectively inactivating the enzyme and preventing it from hydrolyzing aromatic amino acids in proteins .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating strong efficacy .
  • Cytotoxic Effects in Cancer Research : Research has shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have potential applications in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases:

  • Potential Anti-inflammatory Effects : Studies have indicated that derivatives of this compound may reduce pro-inflammatory cytokines in murine models, highlighting its therapeutic potential in inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow for the creation of products with specific functionalities tailored to industrial needs.

Inhibition Studies

A significant study demonstrated that this compound effectively inhibited chymotrypsin activity in vitro, showcasing its potential as a biochemical tool for studying protease functions .

Antibacterial Evaluation

In vitro evaluations have shown that derivatives exhibit significant antibacterial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Cancer Research

Related compounds have been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models, further emphasizing the potential for this compound in oncological applications .

Comparison of Biological Activities

Compound NameTarget EnzymeBiological ActivityMIC (µg/mL)
This compoundChymotrypsinEnzyme InhibitionN/A
Ethyl 4-nitrophenyl acetateVarious BacteriaAntibacterial<0.03125
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetateBacterial TopoisomerasesAntimicrobial<0.03125

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-nitrophenyl)acetate, and how are reaction conditions optimized?

this compound is synthesized via esterification or condensation reactions. A typical method involves reacting 2-nitrophenylacetic acid with ethanol under acid catalysis (e.g., sulfuric acid) at reflux. Reaction optimization includes monitoring temperature (70–80°C) and using molecular sieves to remove water, improving yield . Multi-step syntheses may employ intermediates like ethyl acetoacetate, as seen in analogous nitrophenyl-containing compounds, where sodium ethoxide in benzene facilitates condensation . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. How is this compound characterized, and what analytical methods validate purity?

Characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR confirm ester and aromatic proton environments (e.g., δ ~1.3 ppm for CH3_3CH2_2, δ ~4.2 ppm for OCH2_2) .
  • Mass spectrometry : Molecular ion peak at m/z 209.2 (C10_{10}H11_{11}NO4_4) .
  • HPLC/GC : Quantify purity (≥98%) and detect isomers or byproducts.
  • Melting point : Not applicable (neat oil), but related derivatives like 2-nitrophenylacetic acid melt at 138–142°C .

Q. What stability considerations are critical for storing this compound?

The compound is stable at -20°C for ≥2 years as a neat oil. Degradation risks include hydrolysis under high humidity (monitor via TLC) and photodegradation due to the nitro group. Store in amber vials under inert gas .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence reactivity in ester hydrolysis or aminolysis?

The 2-nitro group acts as a strong electron-withdrawing meta-director, enhancing electrophilicity of the carbonyl carbon. Kinetic studies on analogous 2-nitrophenyl esters show aminolysis rates (e.g., with glycine ethyl ester) depend on leaving group pKa and nucleophile strength. For example, 2-nitrophenyl acetate exhibits kNH2=22.6M1s1k_{\text{NH}_2} = 22.6 \, \text{M}^{-1} \text{s}^{-1}, significantly faster than non-nitro analogs due to transition-state stabilization . Steric hindrance from the ortho-nitro group may reduce nucleophile accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What catalytic strategies improve enantioselective synthesis of this compound derivatives?

Chiral catalysts like organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce asymmetry in esterification or Michael additions. For example, asymmetric aldol reactions using ethyl nitroacetate derivatives achieve >90% ee under phase-transfer conditions . Computational studies (DFT) aid in predicting transition states and optimizing catalyst-substrate interactions .

Q. How do crystallographic data resolve contradictions in reported molecular interactions of this compound analogs?

Single-crystal X-ray diffraction of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate reveals intermolecular O–H⋯O hydrogen bonds forming chains along the b-axis, with weak C–H⋯O interactions stabilizing the lattice. Discrepancies in reported bond lengths (e.g., C–O vs. C–N distances) often arise from polymorphism or solvent inclusion, resolved via temperature-dependent crystallography (293 K vs. 100 K datasets) .

Q. Data Contradictions and Resolution

Q. Why do conflicting degradation rates arise in studies of this compound under basic vs. acidic conditions?

Hydrolysis under basic conditions (pH >10) follows nucleophilic acyl substitution, with rates proportional to hydroxide concentration. In contrast, acidic hydrolysis (pH <4) proceeds via oxonium ion formation, slower due to the nitro group’s destabilizing effect on the protonated intermediate. Contradictions in literature t1/2t_{1/2} values often stem from buffer ionic strength or temperature variations, addressed by standardized Arrhenius experiments (e.g., 25–60°C) .

Q. Methodological Recommendations

  • Synthetic Optimization : Use Dean-Stark traps for azeotropic water removal during esterification to improve yields .
  • Analytical Validation : Combine LC-MS with 1H^1H-1H^1H COSY to distinguish regioisomers in nitrophenyl derivatives .
  • Computational Modeling : Apply DFT (B3LYP/6-311+G**) to predict reaction pathways and optimize catalyst design .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Nitro Position and Functional Group Variations

Ethyl 2-(3-Nitrophenyl)Acetate (CAS: 14318-64-0)

  • Key Differences : The nitro group is meta-substituted instead of ortho.
  • Electronic effects differ: The meta-nitro group is less electron-withdrawing than the ortho counterpart, altering hydrolysis rates and hydrogen bonding capabilities .

Ethyl 4-(2-Nitrophenyl)-3-Oxobutanoate (CAS: 66073-33-4)

  • Key Differences : Contains a ketone group adjacent to the ester.
  • Impact: The β-keto ester structure enables keto-enol tautomerism, which is absent in Ethyl 2-(2-nitrophenyl)acetate. This enhances acidity of α-hydrogens, facilitating condensation reactions . Applications diverge: β-keto esters are preferred in Claisen condensations, whereas ortho-nitro esters are used in photolabile systems .

Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate

  • Key Differences : Incorporates a hydroxyl group at the 2-position of the phenyl ring.
  • Impact :
    • Hydrogen bonding via the hydroxyl group improves crystal packing and solubility in polar solvents .
    • Biological activity: Hydroxyl-nitro combinations may enhance interactions with enzymes or receptors compared to purely nitro-substituted analogs .

Reactivity and Stability

Hydrolysis and Aminolysis

  • This compound exhibits slower hydrolysis compared to para-nitro analogs due to steric hindrance from the ortho-nitro group. For example, aminolysis with glycine ethyl ester proceeds at kNH₂ = 1.1 M⁻¹ s⁻¹ for 2-nitrophenyl 2-(ethylthio)acetate, whereas para-nitro derivatives react faster .
  • Electronic Effects: The ortho-nitro group’s strong electron-withdrawing nature activates the ester carbonyl, increasing susceptibility to nucleophilic attack compared to non-nitro-substituted esters like Ethyl 2-phenylacetoacetate .

Physical and Spectral Properties

Property This compound Ethyl 2-(3-Nitrophenyl)Acetate Ethyl 4-(2-Nitrophenyl)-3-Oxobutanoate
Boiling Point (°C) 298.9 ~290 (estimated) 315 (predicted)
Density (g/cm³) 1.226 1.218 1.245
Solubility Low in water; soluble in EtOAc Similar to ortho isomer Higher in polar aprotic solvents (e.g., DMF)
NMR (¹H) δ 4.19 (q, OCH₂CH₃), 3.73 (s, CH₂COO) δ 4.12 (q, OCH₂CH₃), 3.68 (s, CH₂COO) δ 4.30 (q, OCH₂CH₃), 3.25 (s, CH₂CO)

Preparation Methods

Acid-Catalyzed Esterification of 2-(2-Nitrophenyl)acetic Acid

Reaction Mechanism and General Protocol

The esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of a Brønsted acid catalyst represents the most straightforward and high-yielding route to ethyl 2-(2-nitrophenyl)acetate. Sulfuric acid (H₂SO₄) is the catalyst of choice due to its strong protonating ability, which activates the carboxylic acid for nucleophilic attack by ethanol. The reaction follows a typical Fischer esterification mechanism, proceeding via a tetrahedral intermediate (Figure 1) .

Procedure :

  • Reactants : 2-(2-Nitrophenyl)acetic acid (30 mmol, 1.0 equiv.), absolute ethanol (60 mL), and concentrated H₂SO₄ (0.1 equiv.).

  • Conditions : The mixture is stirred under reflux at 60°C for 24 hours.

  • Workup : The cooled reaction mixture is diluted with water (100 mL) and extracted with dichloromethane (3 × 100 mL). The organic layers are combined, washed with saturated NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Yield : 96% (6.025 g) after purification.

Optimization Parameters

Key variables influencing the reaction efficiency include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading 0.1–0.2 equiv. H₂SO₄<5% variation
Temperature 60–80°CMaximizes kinetics without decomposition
Reaction Time 18–24 hoursNear-quantitative conversion after 18 hours
Solvent Volume 2–3 mL ethanol/mmolEnsures solubility without dilution

Prolonged heating beyond 24 hours risks side reactions, such as nitro group reduction or ester hydrolysis .

Alternative Synthetic Strategies

Transesterification of Activated Esters

While less common, transesterification of mthis compound with ethanol in the presence of acid or base catalysts offers an alternative pathway. However, this method is hampered by lower yields (70–75%) due to equilibrium limitations and requires rigorous removal of methanol to drive the reaction forward .

Enzymatic Esterification

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Although environmentally benign, enzymatic methods suffer from:

  • Slow reaction rates (7–14 days for completion)

  • Moderate yields (50–60%)

  • High enzyme costs

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance efficiency:

  • Residence Time : 2–4 hours at 100°C

  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) for easy separation

  • Yield : 90–92% with >99% purity

Waste Management

The aqueous waste stream contains residual H₂SO₄ and ethanol, necessitating neutralization with lime (CaO) before disposal. Organic layers are recycled via distillation, reducing solvent consumption by 40% .

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.26 (t, J = 7.1 Hz, 3H, CH₃), 3.79 (s, 2H, CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 7.48–8.02 (m, 4H, Ar-H) .

  • IR (KBr) : 1735 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 minutes.

  • Melting Point : 34–36°C (lit. 35°C) .

Challenges and Troubleshooting

Common Pitfalls

  • Incomplete Conversion : Add molecular sieves (3Å) to absorb water and shift equilibrium.

  • Emulsion Formation : Use brine washes during extraction to improve phase separation.

  • Product Degradation : Store the ester at 4°C under nitrogen to prevent hydrolysis.

Yield Enhancement Strategies

  • Stepwise Ethanol Addition : Adding ethanol in aliquots prevents excessive dilution.

  • Microwave Assistance : Reduces reaction time to 2–3 hours with comparable yields .

Properties

IUPAC Name

ethyl 2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHXMQCYEILGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344311
Record name Ethyl 2-nitrophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31912-02-4
Record name Ethyl 2-nitrophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (250 ml) was dissolved (2-nitrophenyl)acetic acid (18.5 g, 0.102 mmol), and to the resulting solution was added concentrated H2SO4 (0.1 ml). The mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature and then, diluted with ethyl acetate. The diluted solution was washed with a saturated aqueous solution of sodium bicarbonate and saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby ethyl (2-nitrophenyl)acetate (17.4 g, 82%) was obtained as a colorless solid.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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